Sodium 17beta-dihydroequilin sulfate CAS 16680-49-2 properties
Sodium 17beta-dihydroequilin sulfate CAS 16680-49-2 properties
Sodium 17β-Dihydroequilin Sulfate (CAS 16680-49-2): A Comprehensive Technical Guide on Pharmacodynamics, Metabolism, and Neuroprotective Methodologies
As a Senior Application Scientist, I approach drug development not merely by looking at a molecule’s structural formula, but by analyzing its kinetic lifecycle and mechanistic causality. Sodium 17β-dihydroequilin sulfate (CAS 16680-49-2) is a fascinating, highly potent steroidal compound. Although it constitutes only 1% to 2% of the total dose in Conjugated Equine Estrogens (CEE)[1], its unique Ring B unsaturation and 17β-hydroxyl configuration grant it disproportionate pharmacological influence—acting both as a classical genomic estrogen receptor (ER) agonist and a non-genomic neuroprotective antioxidant[2][3].
This whitepaper deconstructs the properties of Sodium 17β-dihydroequilin sulfate, mapping its metabolic activation, receptor kinetics, and the self-validating experimental protocols required to study its dual-action pathways.
Physicochemical Profiling and Structural Causality
The pharmacological behavior of a steroid is dictated by its structural nuances. Sodium 17β-dihydroequilin sulfate is a complex estrogen characterized by a saturated A-ring phenolic group, a unique double bond in the B-ring (Δ7), and a sulfate ester at the C3 position[4].
The causality of its formulation as a sodium sulfate salt is twofold:
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Bioavailability: The sulfate moiety dramatically increases aqueous solubility, allowing for efficient gastrointestinal absorption[5].
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Metabolic Shielding: Unconjugated Ring B unsaturated estrogens are cleared rapidly from circulation. The sulfate ester acts as a circulating "prodrug reservoir," protecting the active moiety from immediate hepatic first-pass glucuronidation[2][5].
Table 1: Core Physicochemical Properties
| Property | Value / Description |
|---|---|
| CAS Registry Number | 16680-49-2[4] |
| Molecular Formula | C18H21NaO5S[4] |
| Molecular Weight | 372.4 g/mol [4] |
| Active Parent Compound | 17β-dihydroequilin (Unconjugated) |
| Key Structural Features | Ring B unsaturation; 17β-hydroxyl group; C3-sulfate |
Metabolic Activation and Receptor Kinetics
Upon ingestion, Sodium 17β-dihydroequilin sulfate undergoes enzymatic hydrolysis by tissue-specific steroid sulfatases (STS) in the gastrointestinal tract and target tissues, liberating the active unconjugated 17β-dihydroequilin[5].
Once activated, the molecule exhibits exceptional binding affinity for both human estrogen receptors, ERα and ERβ[2]. Remarkably, despite its low concentration in CEE, 17β-dihydroequilin is approximately 8-fold more potent than 17β-estradiol (E2) as an endometrial stimulant[1]. This hyper-potency is caused by the Ring B unsaturation, which alters the three-dimensional conformation of the ER ligand-binding domain, leading to a highly stable receptor-coactivator complex that resists rapid degradation[6].
Fig 1: Metabolic activation of the prodrug sulfate into its genomic and non-genomic pathways.
Non-Genomic Neuroprotection and Antioxidant Mechanisms
Beyond classical genomic transcription, 17β-dihydroequilin possesses potent non-genomic properties driven by its hydrophobic phenolic A-ring. It acts as a direct free radical scavenger, transferring hydrogen atoms to neutralize reactive oxygen species (ROS).
Inhibition of LDL Oxidation: Oxidized LDL is a primary driver of atherosclerosis and vascular dementia. In comparative assays, 17β-dihydroequilin demonstrates superior antioxidant potency, requiring only 0.9 nmoles to double the lag time of LDL oxidation, outperforming standard antioxidants like probucol and resveratrol[7].
Prevention of Glutamate-Induced Excitotoxicity: In neuronal models, excess glutamate triggers a massive influx of intracellular calcium, activating calpain and causing the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, resulting in cell death[3]. 17β-dihydroequilin effectively blocks this calcium overload and subsequent calpain activation, rescuing neurons from apoptosis[3].
Fig 2: Non-genomic inhibition of glutamate-induced excitotoxicity via the calpain/AIF pathway.
Table 2: Pharmacodynamic Profile (Relative to 17β-Estradiol)
| Metric | 17β-dihydroequilin | 17β-Estradiol (E2) |
|---|---|---|
| Endometrial Stimulation Potency | ~8x higher than E2[1] | Baseline (1x) |
| ERα Binding Affinity | High[2] | Highest |
| ERβ Binding Affinity | High (Enhanced relative to ERα)[6] | High |
| Clearance Rate (Unconjugated) | Rapid[2] | Moderate |
| LDL Oxidation Inhibition | High (Lag time > 0.9 nmol)[7] | Moderate (Lag time > 1.3 nmol)[7] |
Self-Validating Experimental Protocols
To rigorously study this compound, we must design assays that isolate specific mechanisms while inherently validating their own results through internal controls.
Protocol 1: ER Binding Affinity via Fluorescence Polarization (FP)
Causality Justification: Traditional radioligand binding assays generate radioactive waste and require washing steps that disrupt equilibrium. FP is a homogeneous, equilibrium-based assay. When 17β-dihydroequilin competitively displaces a fluorescent estrogen ligand from the massive ER complex, the free fluorophore tumbles rapidly in solution, causing a measurable drop in polarization. This provides a self-validating, real-time kinetic readout.
Step-by-Step Methodology:
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Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT, 10% glycerol). Dilute recombinant human ERα and ERβ to a final concentration of 15 nM.
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Tracer Addition: Add fluorescently tagged estradiol (Fluormone™) to a final concentration of 1 nM.
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Compound Titration: Prepare a 10-point serial dilution of unconjugated 17β-dihydroequilin (from 10 µM down to 0.1 nM) in DMSO. Keep final DMSO concentration ≤1%.
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Incubation: Combine receptor, tracer, and compound in a black 384-well microplate. Incubate in the dark at room temperature for 2 hours to reach thermodynamic equilibrium.
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Measurement: Read the plate on a multi-mode microplate reader equipped with polarizing filters (Excitation: 485 nm, Emission: 530 nm). Calculate the IC50 based on the decrease in millipolarization (mP) units.
Protocol 2: Isolating Non-Genomic Neuroprotection in HT-22 Cells
Causality Justification: HT-22 murine hippocampal cells are uniquely suited for this assay because they inherently lack functional estrogen receptors[3]. Utilizing this cell line isolates the non-genomic, phenolic-ring-mediated antioxidant properties of 17β-dihydroequilin from classical ER-mediated transcription. If the cells survive the glutamate challenge, it definitively proves the mechanism is receptor-independent.
Step-by-Step Methodology:
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Cell Culture & Seeding: Culture HT-22 cells in DMEM supplemented with 10% FBS. Seed at 5,000 cells/well in a 96-well plate and incubate for 24 hours at 37°C.
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Pre-treatment: Aspirate media and replace with serum-free DMEM. Pre-treat cells with 17β-dihydroequilin at varying concentrations (10 nM to 10 µM) for 2 hours. Include a vehicle control (0.1% DMSO).
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Glutamate Challenge: Induce excitotoxicity by adding L-glutamate to a final concentration of 5 mM. Incubate for 24 hours.
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Viability Quantification: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 µL DMSO.
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Validation Readout: Measure absorbance at 570 nm. Enhanced viability in the 17β-dihydroequilin treated wells compared to the glutamate-only wells confirms non-genomic neuroprotection via the blockade of the calpain/AIF pathway[3].
References
- Bhavnani, B. R. (2003). Pharmacology of conjugated equine estrogens and their potential role in the prevention of neurodegenerative diseases such as Alzheimer's. PubMed.
- National Center for Biotechnology Information. Sodium 17beta-dihydroequilin sulfate | C18H21NaO5S | CID 71316160. PubChem.
- Bhavnani, B. R. et al. (2008). Structure activity relationships and differential interactions and functional activity of various equine estrogens mediated via estrogen receptors (ERs) ERalpha and ERbeta. PubMed.
- Lobo, R. A. (2006). Clinical Opinion: The Biologic and Pharmacologic Principles of Estrogen Therapy for Symptomatic Menopause. PMC.
- Bhavnani, B. R. (1998). Pharmacokinetics and pharmacodynamics of conjugated equine estrogens: chemistry and metabolism. PubMed.
- ResearchGate. (2025). Equine Estrogens Differentially Prevent Neuronal Cell Death Induced by Glutamate. ResearchGate.
- ResearchGate. (2025). Comparison of the antioxidant effects of equine estrogens, red wine components, vitamin E, and probucol on low-density lipoprotein oxidation in postmenopausal women. ResearchGate.
Sources
- 1. Clinical Opinion: The Biologic and Pharmacologic Principles of Estrogen Therapy for Symptomatic Menopause - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrogens and menopause: pharmacology of conjugated equine estrogens and their potential role in the prevention of neurodegenerative diseases such as Alzheimer's - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sodium 17beta-dihydroequilin sulfate | C18H21NaO5S | CID 71316160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of conjugated equine estrogens: chemistry and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure activity relationships and differential interactions and functional activity of various equine estrogens mediated via estrogen receptors (ERs) ERalpha and ERbeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
